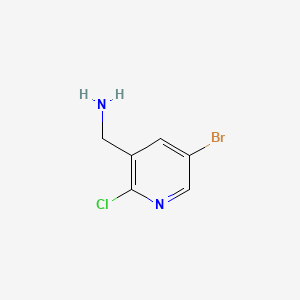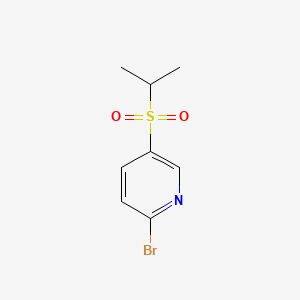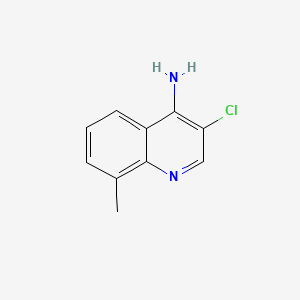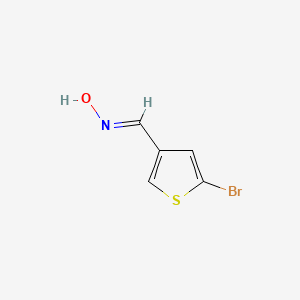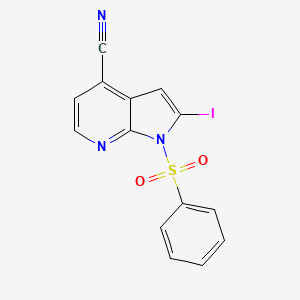
1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole is a complex organic compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring This particular compound is characterized by the presence of a phenylsulphonyl group, a cyano group, and an iodine atom attached to the azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Sulphonylation: The phenylsulphonyl group can be introduced through sulphonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenylsulphonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce cyano-substituted derivatives.
Scientific Research Applications
1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity. The iodine atom can influence the compound’s electronic properties, impacting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-(Phenylsulphonyl)pyrrole: Similar in structure but lacks the cyano and iodine groups.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a phenylsulphonyl group but has a different core structure.
Uniqueness: 1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole is unique due to the combination of the phenylsulphonyl, cyano, and iodine groups attached to the azaindole core
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O2S/c15-13-8-12-10(9-16)6-7-17-14(12)18(13)21(19,20)11-4-2-1-3-5-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESXJOPVMAACAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
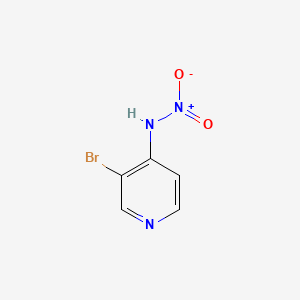
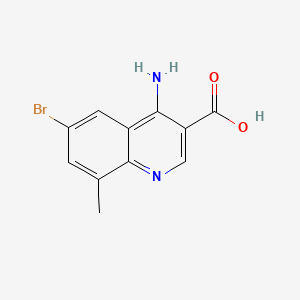
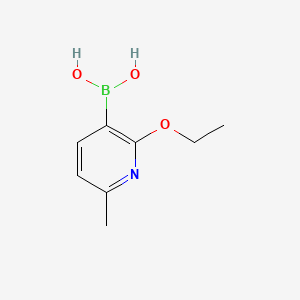
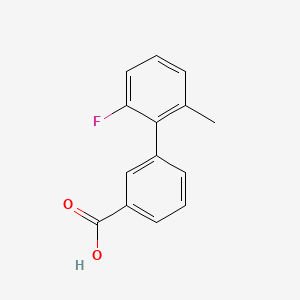
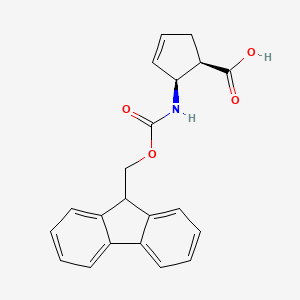
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B596936.png)
